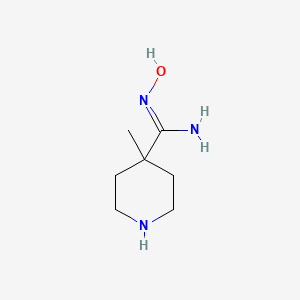![molecular formula C10H19N3O B13310033 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-aminobutan-2-ol under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol.
4-aminobutan-2-ol: Another precursor used in the synthesis.
Other pyrazole derivatives: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19N3O |
|---|---|
Peso molecular |
197.28 g/mol |
Nombre IUPAC |
4-[(2-ethylpyrazol-3-yl)methylamino]butan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-3-13-10(5-7-12-13)8-11-6-4-9(2)14/h5,7,9,11,14H,3-4,6,8H2,1-2H3 |
Clave InChI |
MLPBNPBEDJAFBV-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC=N1)CNCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


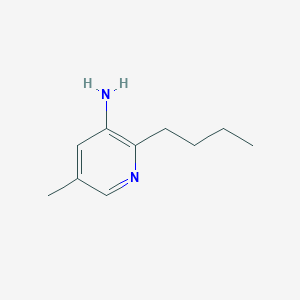
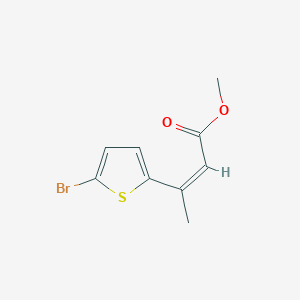
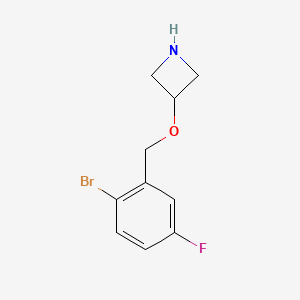
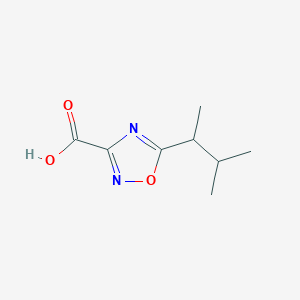
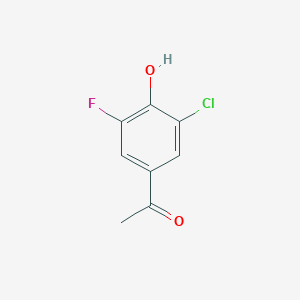
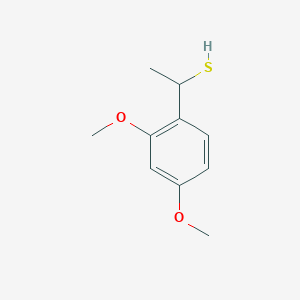
![1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13309999.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)
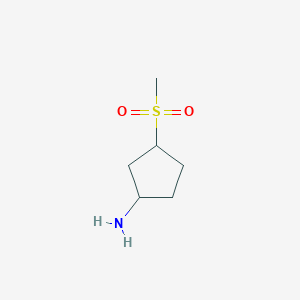
![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13310012.png)
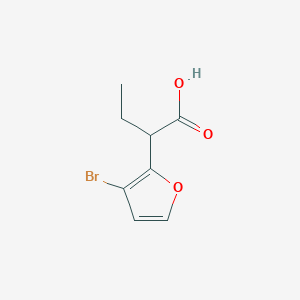

![1-[(1-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13310042.png)
